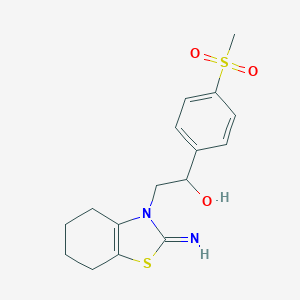
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an ethanol group, a tetrahydro structure, and a methylsulfonyl phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone can lead to the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: Lacks the ethanol and methylsulfonyl phenyl groups.
2-Aminobenzothiazole: Contains an amino group instead of the imino group.
4-Methylsulfonylbenzothiazole: Contains a methylsulfonyl group but lacks the ethanol and tetrahydro structure
Uniqueness
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethanol group enhances its solubility, while the methylsulfonyl phenyl group contributes to its bioactivity .
Propiedades
Número CAS |
13581-52-7 |
|---|---|
Fórmula molecular |
C16H20N2O3S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3 |
Clave InChI |
JOBSHVWSLVXORP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
Key on ui other cas no. |
13581-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















